molecular formula C15H23FN2O3 B6983776 2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol

2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol

Cat. No.: B6983776
M. Wt: 298.35 g/mol
InChI Key: UVMNFJMFSDYUEQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol is a complex organic compound characterized by the presence of a fluorine atom, a morpholine ring, and an amino group

Properties

IUPAC Name

2-fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O3/c1-17(9-12-2-3-15(20)14(16)8-12)10-13(19)11-18-4-6-21-7-5-18/h2-3,8,13,19-20H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMNFJMFSDYUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)O)F)CC(CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol typically involves multiple steps, starting with the fluorination of phenol derivatives. The morpholine ring is introduced through nucleophilic substitution reactions, and the amino group is added via reductive amination processes. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to maximize efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and reaction conditions involving polar aprotic solvents are employed.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: : Amines and amides.

  • Substitution: : Various fluorinated and non-fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is used to study enzyme inhibition and receptor binding. Its interactions with biological macromolecules provide insights into biochemical pathways and potential therapeutic targets.

Medicine

In the medical field, the compound is explored for its potential as a drug candidate. Its ability to modulate biological processes makes it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its properties are leveraged to create products with specific functionalities and applications.

Mechanism of Action

The mechanism by which 2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol exerts its effects involves binding to specific molecular targets. The fluorine atom enhances its binding affinity, while the morpholine ring and amino group interact with biological targets to modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(morpholinomethyl)phenol

  • 4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol

  • 2-Fluoro-4-(aminomethyl)phenol

Uniqueness

2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol stands out due to its combination of fluorine, morpholine, and amino groups, which confer unique chemical and biological properties compared to similar compounds.

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